N-[2-(1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
N-[2-(1H-Indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a heterocyclic compound featuring a cycloheptapyridazinone core linked to an indole moiety via an ethyl-acetamide bridge.
Properties
Molecular Formula |
C21H24N4O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C21H24N4O2/c26-20(22-11-13-24-12-10-16-6-4-5-9-19(16)24)15-25-21(27)14-17-7-2-1-3-8-18(17)23-25/h4-6,9-10,12,14H,1-3,7-8,11,13,15H2,(H,22,26) |
InChI Key |
JGONDPOQLZAJKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Formation of 1-(2-Bromoethyl)-1H-indole
The synthesis begins with introducing the ethyl linker to the indole nitrogen. A proven method involves treating indole with sodium hydride (NaH) in dimethyl sulfoxide (DMSO) to deprotonate the N–H group, followed by reaction with 1,2-dibromoethane.
Reaction conditions :
-
Base : Sodium hydride (60% dispersion in mineral oil)
-
Solvent : Anhydrous DMSO
-
Temperature : 60°C for 6 hours
-
Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and column chromatography (n-hexane/ethyl acetate).
Key challenges :
-
Competing alkylation at the indole C3 position requires careful stoichiometry.
-
Excess dibromoethane improves yield but complicates purification.
Synthesis of Cycloheptapyridazine Acetic Acid Derivative
Cyclocondensation for Cycloheptapyridazine Core
The cycloheptapyridazine ring is synthesized via cyclocondensation of hydrazine derivatives with cyclic ketones. For example, reacting 2-oxocycloheptane-1-carbohydrazide with acetylacetone in ethanol under reflux forms the 3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl scaffold.
Optimization parameters :
-
Catalyst : Acetic acid (10 mol%)
-
Reaction time : 12–24 hours
-
Yield : 65–78% after recrystallization from methanol.
Amidation for Final Product Assembly
Carbodiimide-Mediated Coupling
The final step involves coupling 1-(2-aminoethyl)-1H-indole with 2-(3-oxocycloheptapyridazin-2-yl)acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Typical procedure :
-
Activation : Stir the carboxylic acid (1.0 equiv) with EDC (1.2 equiv) and HOBt (1.1 equiv) in dichloromethane (DCM) at 0°C for 30 minutes.
-
Coupling : Add 1-(2-aminoethyl)-1H-indole (1.05 equiv) and react at room temperature for 12 hours.
-
Workup : Wash with 5% NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography (ethyl acetate/methanol 9:1).
Alternative Method: Imidazolide Activation
A patent-described approach uses 1,1′-carbonyldiimidazole (CDI) for amide bond formation:
-
Activation : React 2-(3-oxocycloheptapyridazin-2-yl)acetic acid (1.0 equiv) with CDI (1.5 equiv) in tetrahydrofuran (THF) at 25°C for 3 hours.
-
Amination : Add 1-(2-aminoethyl)-1H-indole (1.1 equiv) and stir for 2 hours.
-
Isolation : Concentrate under reduced pressure and triturate with diethyl ether to obtain the product.
Advantages :
Characterization and Analytical Data
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) :
-
¹H-NMR (DMSO-d₆) : δ 8.15 (s, 1H, indole H2), 7.45–7.20 (m, 4H, aromatic), 4.30 (t, J = 6.5 Hz, 2H, NCH₂), 3.85 (s, 2H, COCH₂), 2.90–2.60 (m, 4H, cycloheptapyridazine CH₂).
-
¹³C-NMR : δ 170.5 (amide CO), 165.3 (pyridazinone CO), 135.2–110.7 (aromatic carbons).
Mass Spectrometry :
Comparative Analysis of Methods
| Parameter | EDC/HOBt Method | CDI Method |
|---|---|---|
| Yield | 55–68% | 70–75% |
| Reaction Time | 12 hours | 2 hours |
| Purification Complexity | Moderate | Low |
| Scalability | Pilot-scale | Industrial |
Industrial-Scale Considerations
Solvent Selection
Catalytic Efficiency
-
NaH in DMSO : Achieves >90% conversion in indole alkylation but requires inert conditions.
-
CDI : Enables 85–90% conversion in amidation without side reactions.
Challenges and Mitigation Strategies
Byproduct Formation
Cycloheptapyridazine Hydrolysis
-
Issue : Ring-opening under acidic conditions.
-
Mitigation : Maintain pH >7 during aqueous workups.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the cycloheptapyridazine ring can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
indole derivatives are known to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions . The cycloheptapyridazine moiety may contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Cycloheptapyridazinone Derivatives
The cycloheptapyridazinone scaffold is shared among several analogs, with variations in the acetamide substituent significantly altering physicochemical and biological properties:
*Estimated based on structural similarity to analogs.
Key Observations:
Indole-Containing Analogs
Notable comparisons include:
2-(2-Oxobenzo[cd]indol-1(2H)-yl)-N-(3-pyridinylmethyl)acetamide ()
- Structure : Features a benzo[cd]indole fused ring system.
- Properties: Lower molecular weight (317.34 vs. 389.46) and reduced complexity may favor synthetic accessibility. However, the absence of a cycloheptapyridazinone core limits direct structural comparison .
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()
Acetamide Derivatives with Reported Bioactivity
- Acetylcholinesterase Inhibitors (): Compounds like 2-(2,4-dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (ZINC08993868) demonstrate the role of acetamide groups in enzyme inhibition. The target compound’s indole-ethyl chain may similarly modulate cholinergic pathways .
Q & A
Q. Table 1. Common Analytical Parameters for Structural Validation
| Technique | Key Peaks/Data Points | Purpose |
|---|---|---|
| H NMR | Indole NH (δ 10.2 ppm) | Confirm indole moiety |
| ESI-MS | [M+H] at m/z 450.2 | Molecular weight verification |
| HPLC Retention | 12.3 min (C18 column, 60% MeOH) | Purity assessment |
Q. Table 2. Example SAR Modifications and Observed Effects
| Modification Site | Change Introduced | Biological Impact (IC vs. Control) |
|---|---|---|
| Indole C-5 | Methoxy group | 2.5-fold ↑ kinase inhibition |
| Pyridazinone C-3 | Saturation (to dihydro) | Loss of cytotoxicity (IC > 100 μM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
